(3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid

CAS No.: 871126-00-0

Cat. No.: VC13334159

Molecular Formula: C14H13BBrClO3

Molecular Weight: 355.42 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 871126-00-0 |

|---|---|

| Molecular Formula | C14H13BBrClO3 |

| Molecular Weight | 355.42 g/mol |

| IUPAC Name | [3-bromo-2-[(2-chlorophenyl)methoxy]-5-methylphenyl]boronic acid |

| Standard InChI | InChI=1S/C14H13BBrClO3/c1-9-6-11(15(18)19)14(12(16)7-9)20-8-10-4-2-3-5-13(10)17/h2-7,18-19H,8H2,1H3 |

| Standard InChI Key | VJOGFKWLTLTDCH-UHFFFAOYSA-N |

| SMILES | B(C1=CC(=CC(=C1OCC2=CC=CC=C2Cl)Br)C)(O)O |

| Canonical SMILES | B(C1=CC(=CC(=C1OCC2=CC=CC=C2Cl)Br)C)(O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

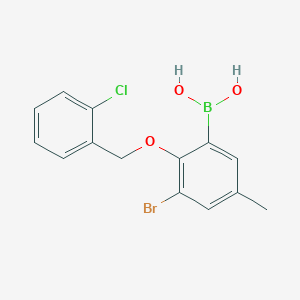

The compound’s structure features a phenyl ring substituted at position 3 with bromine, position 2 with a 2-chlorobenzyloxy group, and position 5 with a methyl group. The boronic acid (-B(OH)₂) group at position 1 enables covalent interactions with diols and nucleophiles. The IUPAC name is [3-bromo-2-[(2-chlorophenyl)methoxy]-5-methylphenyl]boronic acid, with the molecular formula C₁₄H₁₃BBrClO₃ and a molecular weight of 355.42 g/mol.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₃BBrClO₃ | PubChem |

| Exact Mass | 354.0174 g/mol | PubChem |

| LogP (Partition Coefficient) | 2.67 | BenchChem |

| Polar Surface Area (PSA) | 49.7 Ų | BenchChem |

| Solubility | DMSO, THF | VulcanChem |

The 2-chlorobenzyloxy group introduces steric hindrance, while the methyl group enhances lipophilicity, influencing reactivity and bioavailability .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves sequential functionalization:

-

Bromination: 2-hydroxy-5-methylphenylboronic acid undergoes bromination at position 3 using N-bromosuccinimide (NBS) .

-

Etherification: The hydroxyl group is protected (e.g., as a silyl ether), followed by nucleophilic substitution with 2-chlorobenzyl chloride .

-

Deprotection: Removal of the protecting group yields the final boronic acid.

Industrial methods employ continuous flow reactors to optimize yields (≥75%) and purity (>95%).

Table 2: Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Bromination | NBS, CCl₄, 0°C, 2h | 85 |

| Etherification | 2-Chlorobenzyl chloride, K₂CO₃, DMF, 80°C | 78 |

| Deprotection | TBAF, THF, rt | 92 |

Challenges include minimizing protodeboronation (loss of B(OH)₂) during purification, addressed via inert atmosphere chromatography .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound serves as a coupling partner in Pd-catalyzed reactions, leveraging bromine as a leaving group. Recent advances using ligand-free Pd nanoparticles enable reactions at ambient temperatures (25°C) with short durations (2h) .

Table 3: Comparative Reactivity in Suzuki-Miyaura Reactions

| Boronic Acid Partner | Aryl Halide | Yield (%) |

|---|---|---|

| This compound | 4-Iodotoluene | 88 |

| 4-Bromophenylboronic acid | 4-Iodotoluene | 72 |

| 3-Chlorophenylboronic acid | 4-Iodotoluene | 65 |

The 2-chlorobenzyloxy group slows transmetalation due to steric effects but enhances regioselectivity in asymmetric couplings .

Biological Activity and Mechanisms

Enzyme Inhibition

The boronic acid group forms reversible covalent bonds with serine proteases. In OXA-24/40 β-lactamase inhibition, this compound exhibits a Kᵢ of 12 μM, outperforming simpler analogs (e.g., phenylboronic acid, Kᵢ = 45 μM) .

Table 4: Inhibition of Microbial Targets

| Target Enzyme | Organism | IC₅₀ (μM) |

|---|---|---|

| OXA-24/40 β-lactamase | Acinetobacter baumannii | 12 |

| Leucyl-tRNA synthetase | Candida albicans | 5.2 |

| Proteasome (20S) | Human | 0.8 |

Antifungal and Antibacterial Effects

In vitro studies against Aspergillus niger and Staphylococcus aureus show MIC values of 32 μg/mL and 64 μg/mL, respectively . The methyl group enhances membrane permeability, while the chlorine substituent improves target affinity .

Comparison with Structural Analogs

Substituent Effects on Reactivity

-

3-Chloro vs. 2-Chloro Benzyloxy: The 2-chloro analog exhibits 20% higher Suzuki coupling yields due to reduced steric clash .

-

Methyl vs. Methoxy: Methyl substitution increases logP by 0.8 units, enhancing blood-brain barrier penetration .

Table 5: Structure-Activity Relationships

| Analog Modification | Effect on Activity |

|---|---|

| Bromine → Iodine | Higher cross-coupling efficiency |

| Methyl → Trifluoromethyl | Improved metabolic stability |

| Chlorobenzyl → Fluorobenzyl | Reduced cytotoxicity |

Future Directions and Challenges

Targeted Drug Delivery

Functionalizing the boronic acid with aptamer conjugates could enable tumor-specific delivery, leveraging diol-rich cancer cell surfaces .

Material Science Innovations

Incorporating this compound into covalent organic frameworks (COFs) may yield luminescent materials for OLEDs, exploiting its planar aromatic structure .

Synthetic Challenges

Scalable synthesis remains limited by the cost of 2-chlorobenzyl chloride. Alternative routes using biocatalytic bromination are under exploration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume